molecular formula C20H19NO4 B2535265 1'-(3-methoxybenzoyl)-3H-spiro[2-benzofuran-1,3'-piperidine]-3-one CAS No. 1797858-36-6

1'-(3-methoxybenzoyl)-3H-spiro[2-benzofuran-1,3'-piperidine]-3-one

Cat. No.: B2535265
CAS No.: 1797858-36-6
M. Wt: 337.375
InChI Key: MTYGTDFKVLGELJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1’-(3-Methoxybenzoyl)-3H-spiro[2-benzofuran-1,3’-piperidine]-3-one is a complex organic compound that belongs to the class of spiro compounds. These compounds are characterized by a unique structure where two rings are connected through a single atom. The presence of a benzofuran moiety and a piperidine ring in its structure makes it an interesting subject for various chemical and pharmacological studies.

Mechanism of Action

Preparation Methods

The synthesis of 1’-(3-methoxybenzoyl)-3H-spiro[2-benzofuran-1,3’-piperidine]-3-one involves multiple steps, typically starting with the preparation of the benzofuran and piperidine precursors. One common method involves the use of Suzuki–Miyaura coupling, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This method is favored due to its mild reaction conditions and functional group tolerance. Industrial production methods often involve the use of high-pressure reactors and specialized catalysts to ensure high yield and purity .

Chemical Reactions Analysis

1’-(3-Methoxybenzoyl)-3H-spiro[2-benzofuran-1,3’-piperidine]-3-one undergoes various chemical reactions, including:

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of carboxylic acids, while reduction can yield alcohols or amines.

Scientific Research Applications

Comparison with Similar Compounds

1’-(3-Methoxybenzoyl)-3H-spiro[2-benzofuran-1,3’-piperidine]-3-one can be compared with other similar compounds, such as:

The uniqueness of 1’-(3-methoxybenzoyl)-3H-spiro[2-benzofuran-1,3’-piperidine]-3-one lies in its combined benzofuran and piperidine moieties, which confer distinct chemical and biological properties.

Conclusion

1’-(3-Methoxybenzoyl)-3H-spiro[2-benzofuran-1,3’-piperidine]-3-one is a compound of significant interest due to its unique structure and diverse applications in chemistry, biology, medicine, and industry. Ongoing research continues to uncover its potential and expand our understanding of its mechanisms and uses.

Properties

IUPAC Name

1'-(3-methoxybenzoyl)spiro[2-benzofuran-3,3'-piperidine]-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19NO4/c1-24-15-7-4-6-14(12-15)18(22)21-11-5-10-20(13-21)17-9-3-2-8-16(17)19(23)25-20/h2-4,6-9,12H,5,10-11,13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MTYGTDFKVLGELJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)C(=O)N2CCCC3(C2)C4=CC=CC=C4C(=O)O3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

337.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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